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4'-Selenouridine -

4'-Selenouridine

Catalog Number: EVT-1593543
CAS Number:
Molecular Formula: C9H12N2O5Se
Molecular Weight: 307.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

4'-Selenouridine belongs to a class of compounds known as selenonucleosides, which are characterized by the presence of selenium in their structure. These compounds are derived from uridine, a naturally occurring nucleoside that plays a crucial role in various biological processes, including RNA synthesis. The classification of 4'-Selenouridine falls under modified ribonucleosides, specifically those containing selenium as a heteroatom.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4'-Selenouridine involves several key steps, primarily utilizing the Pummerer reaction, which is a method for introducing functional groups into organic molecules. A detailed protocol describes the synthesis starting from D-ribose through an eight-step process that culminates in the formation of the desired selenonucleoside:

  1. Preparation of 4-Selenosugar: The synthesis begins with D-ribose, which is converted into a 4-selenosugar derivative.
  2. Pummerer-like Reaction: This derivative undergoes a one-pot Pummerer-like reaction using hypervalent iodine reagents in the presence of silylated uracil to yield 4'-Selenouridine with excellent β-selectivity and good yields .
  3. Isolation and Purification: Following the reaction, products are purified using chromatographic techniques to isolate the desired nucleoside derivatives.
Molecular Structure Analysis

Structure and Data

The molecular structure of 4'-Selenouridine features a ribose sugar backbone with a selenium atom substituting for the oxygen at the 4' position. This structural modification influences both the physical properties and biochemical behavior of the nucleoside.

  • Molecular Formula: C₁₁H₁₄N₂O₅Se
  • Molecular Weight: Approximately 328.16 g/mol
  • Structural Characteristics: The presence of selenium introduces unique electronic properties that can enhance base pairing capabilities and stability against enzymatic degradation .

Crystallographic studies have indicated that 4'-Selenouridine adopts specific conformational characteristics that differ from its non-modified counterparts, contributing to its unique biochemical properties .

Chemical Reactions Analysis

Reactions and Technical Details

4'-Selenouridine participates in various chemical reactions typical for nucleosides but exhibits enhanced stability due to the presence of selenium. Key reactions include:

  • Base Pairing: The modified nucleoside demonstrates efficient base pairing with complementary RNA strands, making it useful in RNA hybridization studies.
  • Stability Against Nucleases: Due to its unique structure, 4'-Selenouridine shows increased resistance to enzymatic degradation compared to standard ribonucleosides .
  • Reactivity with Electrophiles: The selenium atom can engage in further chemical modifications, allowing for the synthesis of more complex nucleic acid analogs.
Mechanism of Action

Process and Data

The mechanism by which 4'-Selenouridine exerts its effects primarily involves its incorporation into RNA molecules. Once integrated into RNA, it alters the structural dynamics and stability of the resulting RNA strand:

  1. Incorporation into RNA: During RNA synthesis, 4'-Selenouridine can be incorporated in place of uridine.
  2. Stabilization: The presence of selenium enhances hydrogen bonding interactions within RNA duplexes, resulting in increased thermal stability.
  3. Resistance to Hydrolysis: The modified nucleoside exhibits greater resistance to hydrolytic cleavage by ribonucleases due to steric hindrance introduced by selenium .

Empirical data support these mechanisms, showing that RNA containing 4'-Selenouridine maintains structural integrity under conditions that typically lead to degradation of unmodified RNA.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4'-Selenouridine reflect its unique molecular structure:

In terms of chemical properties:

  • Reactivity: Reacts with electrophiles due to the electron-rich nature of selenium.
  • Stability: Exhibits enhanced stability against oxidation compared to sulfur-containing analogs.
Applications

Scientific Uses

4'-Selenouridine has several important applications in scientific research:

  • RNA Research: It serves as a building block for synthesizing modified RNAs that are resistant to enzymatic degradation.
  • Therapeutic Development: Potential use in developing therapeutic agents targeting viral infections or cancer due to its stability and ability to modulate biological pathways.
  • Biochemical Studies: Utilized in studies examining RNA folding, stability, and interactions with proteins or other nucleic acids .
Biosynthesis and Metabolic Pathways of 4'-Selenouridine

Enzymatic Selenation Mechanisms in Prokaryotic Systems

4'-Selenouridine (mnm⁵Se²U) biosynthesis in prokaryotes involves a conserved two-step enzymatic pathway. Initially, 2-thiouridine (S²U) in tRNA wobble positions undergoes geranylation by tRNA 2-selenouridine synthase (SelU), forming S-geranyl-2-thiouridine (geS²U). This intermediate is essential for subsequent selenation, where the geranyl group acts as a leaving group, enabling nucleophilic attack by selenide (HSe⁻) derived from selenophosphate. SelU utilizes geranyl diphosphate (GePP) as a co-substrate for geranylation, a reaction dependent on its Walker A motif for ATP binding [2] [4]. The selenation step requires selenophosphate synthetase (SelD) to generate activated selenium donors. This mechanism ensures precise Se/S substitution at position 2 of the uracil ring, critical for tRNA functionality [7].

Table 1: Key Enzymes in Prokaryotic 4'-Selenouridine Biosynthesis

EnzymeFunctionCofactors/Substrates
SelU (YbbB)Geranylation of S²U to geS²UGeranyl diphosphate, ATP
SelDSelenophosphate synthesisATP, Selenide
SelU (Rhodanese domain)Selenation of geS²U to Se²USelenophosphate, geS²U-tRNA

Role of tRNA 2-Selenouridine Synthase (SelU) in Post-Transcriptional Modification

SelU is a bifunctional, multidomain enzyme central to 4'-selenouridine formation. Its N-terminal rhodanese domain (with a Cys-X-X-Cys active site) forms a perselenide intermediate for selenium transfer, while the C-terminal P-loop domain (Walker A motif) binds ATP and geranyl diphosphate. Structural studies confirm SelU remains bound to tRNA throughout geranylation and selenation, preventing release of the geS²U intermediate and ensuring reaction fidelity [2] [7]. Mutagenesis of the conserved cysteine residues in the rhodanese domain abolishes selenation activity but not geranylation, highlighting its catalytic specificity. SelU selectively targets tRNAGlu, tRNAGln, and tRNALys with 5-methylaminomethyl (mnm⁵) or 5-carboxymethylaminomethyl (cmnm⁵) sidechains at uridine position 34 [4] [7].

Comparative Analysis of Selenophosphate-Dependent vs. Thiol-Mediated Pathways

Two distinct pathways drive 4'-selenouridine synthesis:

  • Selenophosphate-Dependent Pathway: Dominant in bacteria (e.g., E. coli). Requires SelD to synthesize selenophosphate (H₂SePO₃⁻), which directly provides "activated" selenium for SelU-mediated selenation. This pathway is energy-intensive (consuming two ATP equivalents: one for SelD, one for SelU) but highly specific [5] [7].
  • Thiol-Mediated Pathway: Observed in archaea (e.g., Methanococcus maripaludis). Utilizes a bipartite SelU ortholog where rhodanese (MMP0899) and P-loop (MMP0900) domains function as separate polypeptides. In vitro reconstitution shows MMP0899/900 requires thioredoxin or glutaredoxin systems to reduce perselenide intermediates, suggesting reliance on cellular thiol redox buffers instead of direct selenophosphate donation [7].

Table 2: Comparative Features of Selenouridine Biosynthetic Pathways

FeatureBacterial PathwayArchaeal Pathway
Core EnzymeMonomeric SelU (YbbB)Bipartite SelU (MMP0899/900)
Selenium DonorSelenophosphate (SelD-dependent)Selenide + Thiol Redox System
Energy CostHigh (2 ATP/Se incorporation)Moderate (1 ATP + redox energy)
Key CofactorATP, Geranyl diphosphateDTT/Thioredoxin, ATP

Evolutionary Conservation of 4'-Selenouridine Biosynthesis in Archaea and Eukaryotes

4'-Selenouridine biosynthesis exhibits deep evolutionary roots but lineage-specific adaptations:

  • Archaea: Universally present in Methanococcales, utilizing the bipartite SelU system. Genomic analyses confirm ybbB orthologs co-occur with selD in 12 archaeal species, suggesting vertical inheritance from the last archaeal common ancestor. Intriguingly, the thaumarchaeote Candidatus Caldiarchaeum subterraneum possesses a eukaryote-like ubiquitin modifier system that may regulate SelU activity, indicating convergent evolution in post-translational control [3] [7].
  • Eukaryotes: Selenouridine synthesis is confined to aquatic lineages. Marine algae (e.g., Ostreococcus tauri) harbor 26–29 selenoproteins, including selenouridine synthases, while terrestrial organisms (land plants, insects) show massive selenoproteome reduction. This correlates with selenium bioavailability: aquatic environments support selenium utilization, whereas terrestrial habitats promote evolutionary loss due to selenium scarcity. Notably, eukaryotic selenouridine synthases remain unidentified but likely derive from bacterial/archaeal HGT [5].

Table 3: Evolutionary Distribution of Selenouridine in tRNA

DomainOrganism ExamplesSelenouridine Present?Selenoproteome Size
BacteriaE. coli, SalmonellaYesSmall (1–5 genes)
ArchaeaMethanococcus maripaludisYesModerate (5–20 genes)
Eukarya (Aquatic)Ostreococcus tauriYesLarge (26–29 genes)
Eukarya (Terrestrial)Drosophila, ArabidopsisNoAbsent/Small (0–3 genes)

Properties

Product Name

4'-Selenouridine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)selenolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H12N2O5Se

Molecular Weight

307.17 g/mol

InChI

InChI=1S/C9H12N2O5Se/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1

InChI Key

KTMSUQFNHACYJW-XVFCMESISA-N

Synonyms

4'-selenouridine

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C([Se]2)CO)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H]([Se]2)CO)O)O

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